REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[C:9][Si](C)(C)C)=[N:6][CH:7]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:8]([C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][N:6]=1)#[CH:9] |f:1.2|
|
Name
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|
Quantity
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4.16 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=NC1)C#C[Si](C)(C)C
|
Name
|
|
Quantity
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44 mL
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Type
|
reactant
|
Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
the solution was stirred for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue was purified by silca gel chromatography with eluent of PE/EA (20/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=NC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |